An In-Depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC: A Core Component in Modified Oligonucleotide Synthesis
An In-Depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC: A Core Component in Modified Oligonucleotide Synthesis
For researchers, scientists, and professionals in the field of drug development, the precise chemical synthesis of modified oligonucleotides is paramount for advancing therapeutic and diagnostic applications. This guide provides a comprehensive technical overview of 5'-O-DMT-N4-Ac-2'-F-dC, a key building block in the synthesis of oligonucleotides containing 2'-fluoro modifications.
5'-O-DMT-N4-Ac-2'-F-dC is a chemically modified and protected derivative of 2'-deoxycytidine (B1670253). Its full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxy-2'-fluorocytidine . This compound is a crucial precursor to the corresponding phosphoramidite (B1245037), which is used in automated solid-phase synthesis of oligonucleotides. The strategic placement of protecting groups and the 2'-fluoro modification are essential for its function.
The core structure of this molecule features three key modifications to the standard 2'-deoxycytidine nucleoside:
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A 5'-O-Dimethoxytrityl (DMT) group : This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its primary role is to prevent unwanted reactions at this position during the oligonucleotide synthesis cycle. The DMT group is selectively removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.
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An N4-Acetyl (Ac) group : This base-labile protecting group is attached to the exocyclic amino group of the cytosine base. Its purpose is to prevent side reactions during the phosphoramidite chemistry used in oligonucleotide synthesis.
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A 2'-Fluoro (F) group : This modification at the 2' position of the ribose sugar confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced binding affinity to target RNA sequences.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties and typical quality specifications for 5'-O-DMT-N4-Ac-2'-F-dC and its corresponding phosphoramidite.
| Property | Value |
| CAS Number | 159414-98-9 |
| Molecular Formula | C32H32FN3O7 |
| Molecular Weight | 589.61 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMSO (≥250 mg/mL), Dichloromethane (B109758), Acetonitrile |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |
| Physicochemical Properties of 5'-O-DMT-N4-Ac-2'-F-dC. |
| Parameter | Typical Specification | Method of Analysis |
| Purity (HPLC) | ≥98.0% | RP-HPLC |
| 31P NMR Purity | ≥98.0% | 31P NMR |
| Identity | Conforms to structure | 1H NMR, Mass Spec. |
| Moisture Content | < 0.5% | Karl Fischer Titration |
| Typical Quality Specifications for 5'-O-DMT-N4-Ac-2'-F-dC Phosphoramidite. |
Experimental Protocols
The following are representative protocols for the synthesis of 5'-O-DMT-N4-Ac-2'-F-dC and its subsequent conversion to the phosphoramidite, as well as its use in solid-phase oligonucleotide synthesis. These protocols are synthesized from various literature sources for similar modified nucleosides.
I. Synthesis of 5'-O-DMT-N4-Ac-2'-F-dC
The synthesis is a multi-step process starting from 2'-deoxy-2'-fluorocytidine (B130037).
Step 1: 5'-O-DMT Protection of 2'-deoxy-2'-fluorocytidine
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Materials : 2'-deoxy-2'-fluorocytidine, anhydrous pyridine (B92270), 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
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Procedure :
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Dissolve 2'-deoxy-2'-fluorocytidine in anhydrous pyridine.
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Add DMT-Cl portion-wise to the solution at room temperature while stirring.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
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Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-2'-deoxy-2'-fluorocytidine.
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Step 2: N4-Acetylation of 5'-O-DMT-2'-deoxy-2'-fluorocytidine
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Materials : 5'-O-DMT-2'-deoxy-2'-fluorocytidine, anhydrous pyridine, acetic anhydride (B1165640), DCM, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
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Procedure :
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Dissolve 5'-O-DMT-2'-deoxy-2'-fluorocytidine in anhydrous pyridine.
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Add acetic anhydride and stir the reaction at room temperature.
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Monitor the reaction by TLC.
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Upon completion, evaporate the pyridine and dissolve the residue in DCM.
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Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N4-Ac-2'-F-dC.
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II. Preparation of 5'-O-DMT-N4-Ac-2'-F-dC-3'-CE Phosphoramidite
The protected nucleoside is then converted to its phosphoramidite derivative for use in automated DNA/RNA synthesizers.
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Materials : 5'-O-DMT-N4-Ac-2'-F-dC, anhydrous DCM, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
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Procedure :
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Dissolve 5'-O-DMT-N4-Ac-2'-F-dC in anhydrous DCM under an inert atmosphere (e.g., argon).
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Add DIPEA to the solution.
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Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).
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Quench the reaction with methanol and dilute with DCM.
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Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude phosphoramidite by silica gel chromatography.
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III. Solid-Phase Oligonucleotide Synthesis
The 5'-O-DMT-N4-Ac-2'-F-dC-3'-CE phosphoramidite is used in a standard four-step cycle on an automated synthesizer.
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Step 1: Detritylation : The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in DCM.
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Step 2: Coupling : The 5'-O-DMT-N4-Ac-2'-F-dC phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
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Step 3: Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
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Step 4: Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
IV. Deprotection of the Oligonucleotide
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
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Cleavage from Support and Removal of Phosphate Protecting Groups : The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the succinyl linker, releasing the oligonucleotide into solution, and also removes the cyanoethyl protecting groups from the phosphate backbone.
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Base Deprotection (Removal of N4-Acetyl Group) : The oligonucleotide solution in ammonium hydroxide is heated (typically at 55°C for 8-16 hours) to remove the acetyl protecting groups from the cytosine bases. For oligonucleotides containing other sensitive modifications, milder deprotection conditions using reagents like methylamine/ammonia (AMA) or potassium carbonate in methanol may be employed.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of 5'-O-DMT-N4-Ac-2'-F-dC and its phosphoramidite.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
